6,6-Difluoro-1,4-thiazepane;hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,6-difluoro-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NS.ClH/c6-5(7)3-8-1-2-9-4-5;/h8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFXLSYLOSZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CN1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,6 Difluoro 1,4 Thiazepane and Its Derivatives
General Approaches to 1,4-Thiazepane (B1286124) Scaffold Construction
The construction of the seven-membered 1,4-thiazepane ring is a key challenge in the synthesis of its derivatives. Various strategies have been developed, primarily focusing on cyclization and cycloaddition reactions.
The formation of seven-membered rings, such as the 1,4-thiazepane system, can be challenging due to unfavorable entropic factors. rsc.org However, several cyclization strategies have been successfully employed for the synthesis of sulfur-containing heterocycles. nih.govresearchgate.netacs.org One common approach involves the intramolecular cyclization of a linear precursor containing the necessary sulfur and nitrogen atoms.
A notable method for the synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, is the one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols. nih.govresearchgate.net This approach involves a conjugate addition of the thiol to the ester, followed by an intramolecular acylation to form the seven-membered ring. nih.gov The use of trifluoroethyl esters in these reactions has been shown to improve reaction times and substrate scope. nih.govresearchgate.net
Other cyclization methods include:
Beckmann or Schmidt rearrangements of tetrahydro-1,4-thiapyranones, although these can be limited by the availability of starting materials and the formation of regioisomers. nih.gov
Conjugate additions into α,β-unsaturated lactones and lactams, which can introduce substituents at the 7-position. nih.gov
Cyclization of methyl-3-mercaptopropionate with aziridine , a method that may not be suitable for base-sensitive functional groups. nih.gov
The table below summarizes some of the key cyclization strategies for the synthesis of the 1,4-thiazepane scaffold.
| Cyclization Strategy | Reactants | Key Features |
| One-pot conjugate addition and acylation | α,β-unsaturated esters and 1,2-amino thiols | Efficient, good yields, broad substrate scope. nih.govresearchgate.net |
| Beckmann/Schmidt rearrangement | Tetrahydro-1,4-thiapyranones | Can be limited by starting material availability and regioisomer formation. nih.gov |
| Conjugate addition | α,β-unsaturated lactones/lactams | Introduces substituents at the 7-position. nih.gov |
| Aziridine cyclization | Methyl-3-mercaptopropionate and aziridine | May have compatibility issues with base-sensitive groups. nih.gov |
Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, offering a high degree of control over stereochemistry. researchgate.netorganic-chemistry.orgclockss.orgmdpi.comthieme-connect.com While [3+2] and [4+2] cycloadditions are more commonly used for five- and six-membered rings, their application in the synthesis of larger rings, including seven-membered systems, is an area of active research. researchgate.netmdpi.com
For the synthesis of sulfur-containing heterocycles, thiocarbonyl compounds are often used as dipolarophiles or dienophiles in cycloaddition reactions. researchgate.netmdpi.com The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of these compounds. mdpi.com While direct [5+2] cycloadditions to form seven-membered rings are less common, stepwise processes involving initial [3+2] or [4+2] cycloadditions followed by ring expansion can be employed. researchgate.net
One reported example of a cycloaddition leading to a seven-membered thiazepine derivative involves a non-concerted process with a stabilized zwitterionic intermediate that undergoes a 1,7-cyclization. mdpi.com
Stereoselective and Regioselective Synthesis of Fluorinated Thiazepanes
The introduction of fluorine atoms into the 1,4-thiazepane scaffold with control over stereochemistry and regiochemistry is a significant synthetic challenge. While specific literature on the stereoselective and regioselective synthesis of fluorinated 1,4-thiazepanes is limited, general principles of asymmetric synthesis and fluorination can be applied.
Stereoselective synthesis of fluorinated organic compounds often relies on asymmetric electrophilic fluorination using chiral catalysts or organocatalysts. mdpi.com These methods can include asymmetric fluorinative dearomatization, sequential asymmetric addition/fluorination, and asymmetric cyclization/fluorination. mdpi.com Biocatalytic approaches, such as using engineered enzymes, are also emerging as a powerful tool for the stereoselective synthesis of fluorinated compounds. nih.gov
Regioselectivity in the fluorination of heterocyclic systems is often directed by the inherent electronic properties of the ring and the nature of the fluorinating agent. For the 1,4-thiazepane ring, the positions adjacent to the nitrogen and sulfur atoms would have different reactivities towards electrophilic or nucleophilic fluorinating reagents. The synthesis of specifically substituted fluorinated heterocycles can also be achieved through the use of fluorinated building blocks where the fluorine atoms are already in the desired position. rsc.orgnih.gov
Introduction of Fluorine Atoms into the Thiazepane Ring System
The introduction of fluorine atoms, particularly a gem-difluoro group, onto the 1,4-thiazepane ring can be achieved through direct fluorination of a pre-formed heterocycle or by using fluorinated building blocks in the ring-forming reactions.
The gem-difluoromethylene group is a common motif in medicinal chemistry, and several methods for its introduction have been developed. chemrxiv.orgacs.orgnih.govresearchgate.netcore.ac.uk For the synthesis of 6,6-difluoro-1,4-thiazepane, a plausible strategy would involve the gem-difluorination of a corresponding 1,4-thiazepan-6-one precursor.
Common methods for the conversion of a ketone to a gem-difluoro group include:
Deoxyfluorination: Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues can directly convert a carbonyl group to a difluoromethylene group.
From dithianes: The corresponding ketone can be converted to a 1,3-dithiane, which can then be fluorinated using reagents like N-bromosuccinimide (NBS) and pyridine-HF.
The choice of fluorinating agent and reaction conditions is crucial to avoid side reactions and ensure compatibility with the thiazepane ring system.
An alternative and often more efficient approach to synthesizing fluorinated heterocycles is the use of fluorinated building blocks. researchgate.netnih.govtandfonline.comresearchgate.nettcichemicals.comthieme.deresearchgate.net This strategy involves incorporating the fluorine atoms into one of the starting materials before the ring-forming reaction. This approach can offer better control over the position of the fluorine atoms and avoid harsh fluorination conditions on the final heterocyclic system. researchgate.net
For the synthesis of 6,6-difluoro-1,4-thiazepane, a potential fluorinated building block could be a difluorinated three-carbon unit that can react with an amino thiol to form the seven-membered ring. For example, a 2,2-difluoro-1,3-dihalopropane or a related electrophilic synthon could be used.
The use of gem-difluoroalkenes as building blocks has also gained significant attention. nih.gov These compounds can undergo various transformations to incorporate the CF2 group into a heterocyclic framework. acs.org
The following table lists some common fluorinating reagents and fluorinated building blocks.
| Reagent/Building Block | Application |
| Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination of ketones. |
| N-Bromosuccinimide (NBS)/Pyridine-HF | Fluorination of dithianes. |
| Fluoroalkyl-substituted carbonyl compounds | Building blocks for heterocyclic synthesis. researchgate.net |
| gem-Difluoroalkenes | Versatile precursors for incorporating the CF2 group. nih.gov |
Optimization of Synthetic Pathways for 1,4-Thiazepanes
The efficient construction of the 1,4-thiazepane core is often a prerequisite for further functionalization. Research has focused on improving traditional synthetic routes, which were often plagued by long reaction times and low yields. A notable advancement is the development of a one-pot synthesis of 1,4-thiazepanones, which serve as key precursors to 1,4-thiazepanes. nih.govresearchgate.net This method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols like cysteamine (B1669678). nih.gov
The optimization of a tandem conjugate addition/cyclization reaction has been a focal point for improving the synthesis of 1,4-thiazepanones. Initial studies using methyl esters of α,β-unsaturated acids and various bases demonstrated the critical role of the catalyst. While bases such as DIEA (Diisopropylethylamine) and Et3N (Triethylamine) did not yield the desired product, DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) was found to facilitate the cyclization, albeit with low yields initially. nih.gov
Further investigation revealed that the addition of an acyl transfer additive, such as imidazole (B134444), could significantly enhance the reaction yield. The choice of solvent and the nature of the ester group were also found to be pivotal. A significant breakthrough was achieved by replacing methyl esters with trifluoroethyl esters. The moderate reactivity of these esters under milder conditions drastically improved the reaction's scope and efficiency, reducing reaction times from several days to just a few hours (0.5–3 h). nih.gov
| Entry | Base | Additive (0.2 equiv) | Solvent | Ester Type | Time (h) | Yield (%) |
| 1 | DBU | None | - | Methyl Ester | - | 11 |
| 2 | DIEA | None | - | Methyl Ester | - | 0 |
| 3 | Et3N | None | - | Methyl Ester | - | 0 |
| 4 | NaOH | None | - | Methyl Ester | 120 | Modest |
| 5 | DBU | Imidazole | - | Methyl Ester | - | 53 |
| 6 | DBU | Imidazole | Various | Trifluoroethyl Ester | 0.5 - 3 | Good |
| This table is a representative summary of findings on reaction condition optimization for 1,4-thiazepanone synthesis. |
Efforts to enhance yield and minimize side reactions have led to significant refinements in the synthesis of 1,4-thiazepanes. Older methods, which often involved the cyclization of cysteamine with α,β-unsaturated esters under basic conditions (e.g., using NaOH), typically required 3 to 7 days and resulted in low yields. nih.gov
The optimized one-pot methodology addresses these issues directly. Key improvements include:
Use of Trifluoroethyl Esters: These esters are more reactive than their methyl counterparts, facilitating a more efficient reaction under milder conditions. nih.gov
Acyl Transfer Additives: The inclusion of imidazole was shown to substantially boost the yield of the cyclized 1,4-thiazepanone product. nih.gov
Reduced Reaction Time: The optimized conditions shorten the reaction duration from days to between 0.5 and 3 hours. nih.gov
Derivatization Strategies for the 6,6-Difluoro-1,4-thiazepane Scaffold
While direct derivatization examples for the 6,6-difluoro-1,4-thiazepane scaffold are not detailed in the available literature, the functionalization strategies developed for the parent 1,4-thiazepane ring system provide viable and relevant approaches. These methods are designed to be robust and versatile, making them suitable for adaptation to fluorinated analogs and for the construction of chemical libraries.
A common and effective strategy for derivatizing the 1,4-thiazepane scaffold involves a two-step transformation starting from the corresponding 1,4-thiazepanone precursor. nih.govresearchgate.net
Reduction of the Lactam: The ketone (lactam) functionality in the 1,4-thiazepanone ring is first reduced to an amine. This can be achieved using standard reducing agents such as sodium borohydride/iodine or borane (B79455) dimethylsulfide. nih.gov This step converts the thiazepanone into the core 1,4-thiazepane structure, now possessing a secondary amine ready for functionalization.
N-Functionalization: The newly formed secondary amine of the 1,4-thiazepane ring can be readily functionalized through various reactions. Acylation and carbamoylation are commonly employed methods, reacting the amine with electrophiles like acyl chlorides or isocyanates in the presence of a base such as triethylamine (B128534). This approach allows for the introduction of a wide array of substituents at the N4 position, enabling the exploration of structure-activity relationships. nih.gov
| Precursor | Reduction Conditions | Electrophile | Functionalization Conditions | Product Type |
| 1,4-Thiazepanone | NaBH₄ / I₂ in THF | Acyl Chloride | Triethylamine, rt, 0.5-2 h | Amide |
| 1,4-Thiazepanone | Borane Dimethylsulfide | Isocyanate | Triethylamine, rt, 0.5-2 h | Carbamate |
| This table outlines the general post-cyclization functionalization process for the 1,4-thiazepane scaffold. |
The development of efficient and versatile synthetic routes is paramount for generating chemical libraries for screening purposes, such as in fragment-based ligand discovery. nih.gov The 1,4-thiazepane scaffold is considered a valuable three-dimensional (3D) fragment, a class of molecules that is underrepresented in many screening libraries. acs.orgnih.gov
The optimized one-pot synthesis of 1,4-thiazepanones, followed by the two-step reduction and N-functionalization, provides an ideal platform for library synthesis. nih.govresearchgate.net
Diversity-Oriented Synthesis: The tolerance of the initial cyclization reaction to a broad scope of α,β-unsaturated esters allows for the creation of a diverse set of 1,4-thiazepanone intermediates. nih.gov
Rapid Functionalization: The subsequent N-functionalization step further expands the chemical diversity. By using a variety of commercially available or readily synthesized electrophiles (e.g., acyl chlorides, isocyanates, sulfonyl chlorides), a large library of derivatized 1,4-thiazepanes can be rapidly generated from a common set of precursors. nih.gov
This streamlined approach, characterized by high yields, short reaction times, and broad substrate scope, provides ready access to libraries of 1,4-thiazepanes with high 3D character, suitable for screening against various biological targets. nih.gov
Mechanistic Investigations in 6,6 Difluoro 1,4 Thiazepane Synthesis and Reactivity
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. For 6,6-Difluoro-1,4-thiazepane;hydrochloride, a suite of NMR experiments would be employed to probe the chemical environment of its hydrogen, carbon, and fluorine nuclei.
The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides critical information about the different types of atoms present in the molecule and their immediate electronic surroundings.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the thiazepane ring. Due to the presence of the electron-withdrawing gem-difluoro group and the protonated amine, the adjacent methylene (B1212753) protons would be shifted downfield. The protonation of the nitrogen atom in the hydrochloride salt would lead to a broad signal for the N-H proton, and the adjacent methylene protons would also experience a downfield shift compared to the free base. researchgate.net The protons on the carbon atoms further away from the heteroatoms and the difluoro group would appear at a higher field.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbon atom bearing the two fluorine atoms (C6) is expected to show a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling. Its chemical shift would be significantly influenced by the two electronegative fluorine atoms. The carbon atoms adjacent to the nitrogen and sulfur atoms would also have distinct chemical shifts. The formation of the hydrochloride salt is anticipated to cause a downfield shift for the carbons alpha to the protonated nitrogen. researchgate.net
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms. This signal would likely be a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal would be characteristic of a gem-difluoroalkyl group. nih.govalfa-chemistry.com
Hypothetical NMR Data for this compound
| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | 3.0 - 3.5 | m | - |
| ¹H | 3.5 - 4.0 | m | - |
| ¹H | 9.0 - 10.0 (broad) | s | - |
| ¹³C | 30 - 40 | - | - |
| ¹³C | 45 - 55 | - | - |
| ¹³C | 115 - 125 | t | ¹JCF ≈ 240-260 |
| ¹⁹F | -90 to -110 | t | ²JHF ≈ 15-25 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule and for providing insights into its three-dimensional structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the thiazepane ring, allowing for the assignment of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the seven-membered thiazepane ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
The fragmentation pattern in the mass spectrum would also offer structural information. Common fragmentation pathways for heterocyclic amines could involve the loss of small molecules or cleavage of the ring. The presence of the gem-difluoro group would likely lead to characteristic fragmentation patterns, such as the loss of HF or CF₂ fragments. fluorine1.runist.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the thiazepane ring in the solid state. Furthermore, it would reveal the details of the ionic interaction between the protonated thiazepane cation and the chloride anion, as well as any intermolecular interactions, such as hydrogen bonding. researchgate.net For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for analyzing the purity of a compound and for its preparative purification. For a polar, ionizable compound like this compound, reversed-phase HPLC would likely be the method of choice. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier to ensure the compound remains in its protonated form.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Due to the polar and basic nature of the amine, a polar stationary phase (like silica (B1680970) gel) with a mobile phase containing a small amount of a basic modifier (such as triethylamine (B128534) or ammonia) might be necessary to prevent peak tailing and ensure good separation. biotage.com
Computational Chemistry and Modeling of 6,6 Difluoro 1,4 Thiazepane
Conformational Analysis of the Seven-Membered Ring System
No dedicated conformational analysis for the 6,6-difluoro-1,4-thiazepane seven-membered ring has been published. Such an analysis would typically involve computational methods to identify the most stable three-dimensional shapes (conformers) of the ring. Seven-membered rings like thiazepane are known to be flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The introduction of two fluorine atoms at the C6 position (gem-difluorination) is expected to significantly influence these conformational preferences through steric and stereoelectronic effects, but specific energetic calculations and geometric parameters for this compound are not documented in the literature.
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no available reports of quantum chemical calculations performed on 6,6-Difluoro-1,4-thiazepane hydrochloride. These calculations, often using methods like Density Functional Theory (DFT), would provide insight into the molecule's electronic properties. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions. Without specific studies, data on these electronic descriptors for the title compound remain unavailable.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior and conformational landscape of a molecule over time. A search for MD studies on 6,6-Difluoro-1,4-thiazepane hydrochloride yielded no results. Such simulations would model the movement of the atoms in the molecule, providing a detailed picture of its flexibility, the transitions between different conformations, and its interactions with solvent molecules. This type of dynamic analysis is essential for a comprehensive understanding of the molecule's behavior in a realistic environment, but the specific research has not been published.
Applications of 6,6 Difluoro 1,4 Thiazepane in Chemical Biology Research
Role as a Three-Dimensional (3D) Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a well-established strategy for identifying lead compounds in drug development. frontiersin.orgnih.gov This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind weakly to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org
A significant challenge in FBDD has been the lack of structural diversity, particularly in three-dimensional shapes, within conventional fragment libraries. nih.govvu.nl Historically, these libraries have been dominated by flat, aromatic, two-dimensional (2D) compounds. vu.nlpdbj.org However, molecular shape is a critical factor in biomolecular recognition, and fragments with greater three-dimensional character are increasingly sought after to target the complex topographies of protein binding sites. nih.govactiveamericas.com
The 6,6-Difluoro-1,4-thiazepane scaffold addresses this need directly. As a seven-membered saturated ring system, it possesses a high degree of three-dimensional character, a feature that is underrepresented in typical screening collections. researchgate.netnih.gov The incorporation of such 3D-enriched fragments into screening libraries is crucial for expanding their diversity and increasing the probability of identifying novel and selective binders for challenging drug targets. pdbj.orgresearchgate.net The non-planar structure of the thiazepane ring allows it to make more specific and optimized interactions within a protein pocket, potentially leading to improved binding affinity and selectivity compared to flatter molecules. nih.gov
Table 1: Comparison of Fragment Library Characteristics
| Feature | Traditional Fragment Libraries | 3D-Enriched Fragment Libraries |
| Dominant Shape | Predominantly 1D or 2D (flat, aromatic) nih.gov | High degree of 3D character (non-planar) nih.gov |
| Scaffold Diversity | Limited, high prevalence of aromatic rings nih.gov | Increased, includes underrepresented scaffolds like thiazepanes researchgate.netnih.gov |
| Protein Target Interaction | May form suboptimal interactions with complex binding sites nih.gov | Better suited for complex topographies, allowing for improved specificity nih.gov |
| Chemical Space Coverage | Samples a specific, well-explored area of chemical space nih.gov | Accesses underexplored areas of 3D chemical space nih.gov |
Exploration of Chemical Space with Thiazepane Scaffolds
The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. A key goal in drug discovery is to effectively explore this space to find novel molecular scaffolds with desirable biological activity. nih.govyoutube.com Thiazepane scaffolds, including 6,6-Difluoro-1,4-thiazepane, play a vital role in this exploration.
Analysis of existing chemical databases and screening libraries reveals that certain structural motifs, particularly saturated seven-membered rings, are significantly underrepresented. nih.gov The novelty of the thiazepane framework means that its inclusion in screening campaigns allows researchers to investigate regions of chemical space that have been largely overlooked. nih.govnih.gov This exploration can lead to the identification of entirely new classes of ligands for biological targets, moving beyond the well-trodden territory of common, often flat, ring systems. researchgate.net The development of efficient and versatile synthetic routes to create libraries of diverse 1,4-thiazepanes is a critical step in enabling this exploration and populating screening decks with these valuable 3D fragments. researchgate.netnih.gov
Investigation of Protein-Ligand Interactions
Understanding how a small molecule binds to its protein target is fundamental to drug design. 6,6-Difluoro-1,4-thiazepane serves as an excellent chemical tool for these investigations, particularly for specific protein families and through advanced spectroscopic techniques.
Bromodomains are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on histone proteins and are implicated in the regulation of gene transcription. nih.gov The bromodomain and extraterminal domain (BET) family of proteins, which includes BRD4, are prominent targets for the development of therapeutics for cancer and inflammatory diseases. researchgate.netnih.gov
Despite being highly "ligandable," achieving selectivity among the various bromodomain families remains a significant challenge. pdbj.org Screening of 3D-enriched fragment libraries has successfully identified acylated 1,4-thiazepanes as novel ligands for BET bromodomains. researchgate.netnih.gov Specifically, these fragments have shown binding to the first bromodomain of BRD4 (BRD4(D1)). pdbj.orgnih.gov The discovery of this underrepresented chemical scaffold as a BRD4 inhibitor highlights the value of using 3D fragments to find new starting points for inhibitor design. pdbj.orgresearchgate.net X-ray crystallography has confirmed the binding of thiazepane inhibitors to BRD4(D1), providing a detailed structural basis for their interaction. pdbj.org
The gem-difluoro group at the 6-position of the thiazepane ring is not merely a structural element; it is a powerful spectroscopic probe. Fluorine-19 (¹⁹F) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) studies because it is 100% naturally abundant, possesses a high gyromagnetic ratio (leading to high sensitivity), and is virtually absent in biological systems, meaning there is no background signal. nih.govehu.es
Protein-Observed Fluorine NMR (PrOF NMR) is a technique where a protein is labeled with ¹⁹F, and changes in the fluorine's NMR signal are monitored upon the binding of a ligand. nih.gov In the case of studies involving thiazepane fragments, the protein target (e.g., BRD4) can be engineered to contain a fluorinated amino acid, such as fluorinated tryptophan, within its binding site. nih.gov When a ligand like 6,6-Difluoro-1,4-thiazepane binds, it perturbs the chemical environment of the nearby fluorinated amino acid, causing a measurable change in its ¹⁹F chemical shift. nih.govnih.gov This change can be used to confirm binding and quantify the binding affinity (dissociation constant, Kd). nih.gov
The fluorine atoms on the ligand itself can also be observed directly in ligand-observed ¹⁹F NMR experiments, providing another avenue to study the binding event. nih.gov The high sensitivity of the ¹⁹F nucleus to its local environment makes these NMR techniques exceptionally well-suited for detecting the weak interactions typical of initial fragment hits in FBDD. nih.govehu.es
Table 2: Research Findings on 1,4-Thiazepane (B1286124) Interactions with BRD4
| Finding | Method(s) Used | Significance | Reference(s) |
| Hit Identification | ¹H CPMG NMR, Protein-Observed ¹⁹F NMR | Identified 1,4-acylthiazepanes as a new class of BET bromodomain ligands. | pdbj.orgresearchgate.net |
| Binding Confirmation | Protein-Observed ¹⁹F NMR | Confirmed and quantified the binding of 1,4-thiazepanes to a fluorinated tryptophan residue (W81) in the BRD4-D1 binding site. | nih.gov |
| Structural Basis | X-ray Crystallography | Determined the co-crystal structure of a thiazepane inhibitor bound to BRD4(D1), revealing the specific protein-ligand interactions. | pdbj.org |
| Selectivity | NMR Screening | A significant percentage of thiazepane hits showed selectivity for BRD4 over other related bromodomains like BRDT and BPTF. | pdbj.orgresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Once an initial fragment hit like 6,6-Difluoro-1,4-thiazepane is identified, the next step is to optimize its structure to improve its potency and selectivity. This is achieved through Structure-Activity Relationship (SAR) studies, where derivatives of the initial hit are systematically synthesized and tested to understand how chemical modifications affect biological activity. nih.govmdpi.com
For the 1,4-thiazepane scaffold, initial SAR studies, guided by structural information from X-ray crystallography, have been crucial. researchgate.net By modifying the acyl group attached to the thiazepane nitrogen, for instance, researchers can probe interactions with different parts of the BRD4 binding pocket. nih.gov These studies aim to transform a low-affinity fragment into a high-affinity lead compound. The development of a robust and easily diversified synthetic route is paramount for enabling extensive SAR studies, allowing for the creation of a library of related thiazepane molecules for testing. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry and is essential for advancing a fragment hit toward a potential therapeutic candidate. frontiersin.org
Future Perspectives in 6,6 Difluoro 1,4 Thiazepane Research
Development of Novel Synthetic Routes and Fluorination Methodologies
The synthesis of 6,6-Difluoro-1,4-thiazepane hydrochloride is not yet extensively documented in publicly accessible literature, presenting a significant opportunity for synthetic innovation. Future research will likely focus on developing efficient and scalable routes to this specific scaffold and its derivatives.
A plausible forward-looking synthetic strategy would involve a two-stage approach: initial construction of a 1,4-thiazepan-6-one precursor followed by deoxofluorination. The synthesis of the ketone precursor can be envisioned through established methods for 1,4-thiazepanone synthesis, such as the one-pot reaction of α,β-unsaturated esters with 1,2-amino thiols like cysteamine (B1669678). nih.govresearchgate.net This method is advantageous due to its efficiency and tolerance for a broad scope of substrates. nih.gov
Once the 1,4-thiazepan-6-one is obtained, the critical gem-difluorination step can be addressed. A key future perspective lies in the application of modern deoxofluorination reagents. Diethylaminosulfur trifluoride (DAST) and its analogues are well-established reagents for converting ketones into gem-difluorides and would be primary candidates for this transformation. The reaction conditions for such a step would need careful optimization to accommodate the thiazepane ring, which contains both nitrogen and sulfur heteroatoms.
Beyond this two-step approach, the development of novel fluorination methodologies that can be integrated earlier in the synthetic sequence is a major area for future exploration. This could include fluorocyclization reactions, where a fluorine atom is incorporated during the formation of the seven-membered ring. researchgate.net Such methods could offer more direct access to the desired scaffold and potentially allow for stereocontrolled fluorine introduction if chiral precursors are used.
Furthermore, research into electrophilic and nucleophilic fluorination strategies will be crucial. nih.gov For instance, the development of methods for the direct C-H fluorination of a pre-formed thiazepane ring, while challenging for saturated systems, would represent a significant advancement. The table below summarizes potential fluorinating agents and their applicability.
| Fluorination Method | Reagent Example(s) | Potential Application | Key Considerations |
| Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | Conversion of 1,4-thiazepan-6-one to the target compound. | Optimization of reaction conditions to avoid side reactions with the heteroatoms. |
| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Late-stage functionalization or use in novel cyclization strategies. | Requires activation of the carbon center; challenging for unactivated C-H bonds. |
| Nucleophilic Fluorination | Potassium fluoride (B91410) (KF), Cesium fluoride (CsF) | Substitution of a suitable leaving group on the thiazepane ring. | Requires a pre-functionalized thiazepane precursor. |
These prospective synthetic endeavors will be essential to make 6,6-Difluoro-1,4-thiazepane and its analogues readily accessible for broader research.
Expansion of Thiazepane Chemical Space for Diverse Research Applications
The 1,4-thiazepane (B1286124) scaffold offers a valuable 3D geometry that is currently underrepresented in many compound libraries. nih.gov Future research will focus on leveraging the 6,6-Difluoro-1,4-thiazepane core to expand into new areas of chemical space, thereby creating diverse libraries for various research applications, particularly in drug discovery.
Diversity-oriented synthesis (DOS) will be a key strategy. nih.govcam.ac.uk Starting from the 6,6-Difluoro-1,4-thiazepane hydrochloride core, functionalization at the nitrogen atoms (positions 1 and 4) provides a straightforward approach to generating a library of analogues. The secondary amine at the 1-position and the tertiary amine potential at the 4-position can be modified through reactions such as acylation, alkylation, and reductive amination. This would allow for the introduction of a wide array of substituents, modulating properties like lipophilicity, polarity, and steric bulk.
Moreover, the gem-difluoro group itself is a critical element of diversification. It is often used as a bioisostere for a carbonyl group, a hydroxyl group, or even a methyl group. sci-hub.seacs.orgresearchgate.net The CF2 group can influence molecular conformation due to its stereoelectronic effects and can act as a hydrogen bond acceptor. sci-hub.se By incorporating this moiety, researchers can create analogues of known bioactive compounds where the gem-difluoro group replaces another functional group, potentially leading to improved metabolic stability, binding affinity, or cell permeability. researchgate.netchemrxiv.org
The generation of libraries based on this scaffold will provide novel compounds for screening against a wide range of biological targets. The inherent 3D nature of the thiazepane ring is particularly valuable for targeting protein-protein interactions and other complex biological sites that are often challenging for flatter, more rigid molecules. nih.gov
| Diversification Strategy | Potential Reaction | Purpose |
| N-Functionalization | Acylation, Alkylation, Sulfonylation | Introduce a wide variety of substituents to modulate physicochemical properties. |
| Bioisosteric Replacement | Synthesis of analogues where CF2 replaces C=O, CH(OH), or CH2. | Improve metabolic stability, binding affinity, and other pharmacological properties. |
| Scaffold Modification | Ring-closing metathesis, multi-component reactions. | Create more complex, fused, or spirocyclic thiazepane systems. |
Integration with High-Throughput Screening Technologies
The successful application of a new compound library is dependent on its compatibility with modern high-throughput screening (HTS) technologies. Future efforts will focus on integrating libraries of 6,6-Difluoro-1,4-thiazepane derivatives into various HTS platforms to identify novel bioactive molecules.
A particularly promising technique for this class of compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) screening. The presence of the two fluorine atoms provides a unique spectroscopic handle. ¹⁹F NMR is a powerful tool in fragment-based drug discovery because the ¹⁹F nucleus has a large chemical shift dispersion and there is no background signal in biological samples. nih.gov This allows for the rapid and sensitive detection of binding events between a fluorinated compound and a biological target. Competition-based ¹⁹F NMR screening assays can be developed to identify compounds that bind to a target of interest, even with weak affinity. nih.gov
Libraries of 6,6-Difluoro-1,4-thiazepane derivatives would be well-suited for such screening campaigns. The gem-difluoro motif provides a strong and distinct ¹⁹F NMR signal, facilitating the analysis of binding interactions. This approach can accelerate the identification of initial hits from a compound library, which can then be further optimized through medicinal chemistry efforts.
Beyond ¹⁹F NMR, these compounds can be integrated into standard HTS assays, such as fluorescence-based, luminescence-based, or cell-based assays. The hydrochloride salt form of the parent compound enhances its aqueous solubility, which is a critical factor for successful HTS campaigns, as it minimizes compound precipitation and aggregation issues that can lead to false-positive results. The development of robust quality control measures for these libraries will be essential to ensure their effective use in HTS.
Advancements in Understanding Thiazepane-Containing Systems in Complex Biological Environments
A crucial aspect of future research will be to understand how the 6,6-Difluoro-1,4-thiazepane scaffold behaves in complex biological systems. This involves studying its metabolic stability, cell permeability, and conformational dynamics, which are key determinants of a compound's potential as a research tool or therapeutic lead.
The gem-difluoro group is expected to significantly influence the metabolic stability of the thiazepane ring. The carbon atom bearing the two fluorine atoms is resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy used in drug design to block metabolic hotspots and improve a compound's pharmacokinetic profile. chemrxiv.org Future studies will involve in vitro metabolic assays using liver microsomes or hepatocytes to quantify the metabolic stability of 6,6-Difluoro-1,4-thiazepane and its derivatives and compare them to their non-fluorinated counterparts.
The conformational properties of the seven-membered thiazepane ring are complex and can adopt multiple low-energy conformations. The introduction of the gem-difluoro group will likely have a significant impact on the conformational preferences of the ring due to stereoelectronic effects, such as the gauche effect. nih.gov Understanding these conformational biases through computational modeling and experimental techniques like NMR spectroscopy will be vital for rational drug design, as the 3D shape of a molecule is critical for its interaction with biological targets.
Q & A
Q. Advanced
- Reaction Path Search: Tools like Gaussian or ORCA for quantum chemical calculations to model fluorination transition states and energy barriers .
- Docking Studies: Schrödinger Suite or GROMACS for simulating ligand-protein interactions, focusing on fluorine’s electronegativity and steric effects .
- Machine Learning: Platforms like Chemprop predict reaction yields or toxicity profiles using datasets from PubChem or ChEMBL .
What are the stability considerations for 6,6-Difluoro-1,4-thiazepane hydrochloride under varying experimental conditions?
Q. Basic
- Thermal Stability: Decomposition occurs above 150°C; use low-temperature reactions (<100°C).
- Light Sensitivity: Store in amber vials to prevent photodegradation.
- Incompatibilities: Avoid strong oxidizers (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄), which may degrade the thiazepane ring .
How can reaction mechanisms for fluorination be experimentally validated?
Q. Advanced
- Kinetic Isotope Effects (KIE): Use deuterated precursors to study rate-determining steps.
- Intermediate Trapping: Quench reactions at timed intervals and analyze intermediates via LC-MS or IR spectroscopy.
- DFT Calculations: Compare computed activation energies with experimental data to confirm proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
